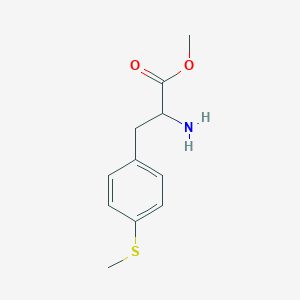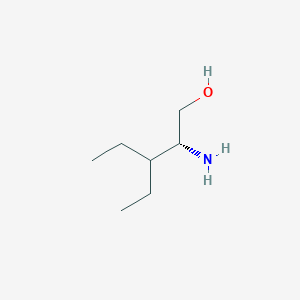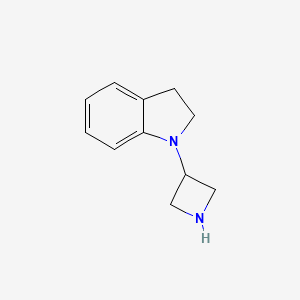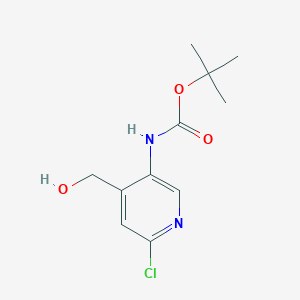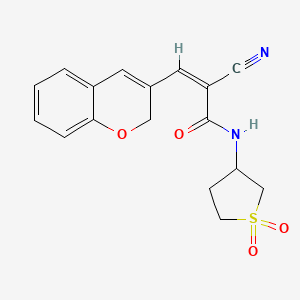
ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amino and ester functional groups in the molecule makes it a valuable intermediate in the synthesis of various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . . The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions . The amino and ester groups also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate include:
1-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of various pyrazole derivatives.
3-amino-1-methyl-1H-pyrazole: An intermediate used in organic synthesis and pharmaceuticals.
1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid: Used in the synthesis of cephalosporin antibiotics.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-7-5-11-12(2)6-7/h5-6,8H,3-4,10H2,1-2H3 |
InChI Key |
QXDJNTKCCVKCHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN(N=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


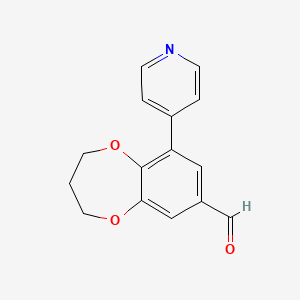

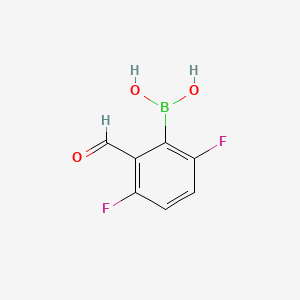
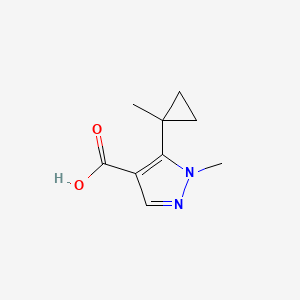
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)
![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
